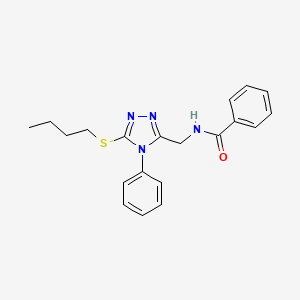

N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

N-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a butylthio group at position 5, a phenyl group at position 4, and a benzamide moiety linked via a methylene group at position 3. Its structure integrates sulfur-containing (butylthio) and aromatic (phenyl, benzamide) functionalities, making it a candidate for biological applications such as enzyme inhibition (e.g., tyrosinase) .

Propriétés

IUPAC Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-2-3-14-26-20-23-22-18(24(20)17-12-8-5-9-13-17)15-21-19(25)16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCQQLCXDMXQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by the introduction of the butylthio and phenyl groups. The final step involves the coupling of the triazole derivative with benzoyl chloride to form the benzamide moiety. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl and butylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium azide (NaN₃) are often used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

Chemistry

N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against various bacterial strains and fungi. For instance, derivatives of triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal species .

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic effects , including:

- Anti-inflammatory properties

- Anticancer activity against various cancer cell lines

Research indicates that certain derivatives can inhibit cancer cell proliferation more effectively than standard treatments .

Industry

The compound is also utilized in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance material performance due to its unique chemical characteristics.

Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized triazole derivatives against several pathogens using an agar diffusion method. The results indicated that this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N-benzamide | 1.27 | Gram-positive |

| N-benzamide | 1.43 | Gram-negative |

| N-benzamide | 2.60 | Fungal species |

Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against human colorectal carcinoma cell lines (HCT116). The results showed that it exhibited IC50 values lower than those of commonly used chemotherapeutics, indicating promising potential as an anticancer agent .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-benzamide | 5.85 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

Mécanisme D'action

The mechanism of action of N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The butylthio and phenyl groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

*Estimated based on structural analogues.

Key Observations:

Core Modifications: The target compound shares a 1,2,4-triazole-benzamide scaffold with 9g () and AB4 (). However, substituents like the butylthio group distinguish it from 9g (thiazole-methyl) and AB4 (methylthiazole-methylthio) .

Functional Group Impact :

- Butylthio vs. Shorter Thioethers : The butylthio group in the target compound may enhance lipophilicity compared to methylthio analogues (e.g., AB4), affecting membrane permeability .

- Benzamide vs. Sulfonamide : K400-09479 () incorporates a sulfonamide group, which could improve solubility and target binding compared to the benzamide group in the target compound .

Synthetic Yields :

- Analogues like 9g and 5m were synthesized with high yields (86–98%) via hydrazine cyclization and thiol-alkylation, suggesting efficient pathways for the target compound’s production .

Table 2: Comparative Physicochemical Data

*Inferred from structural analogues.

Key Findings:

- Solubility : The benzamide group in the target compound likely confers moderate solubility in polar solvents, comparable to 9g () but lower than sulfonamide-containing K400-09479 .

- Biological Activity : Tyrosinase inhibition is a shared feature among triazole-benzamide derivatives. For example, 9g exhibited potent activity (IC50 <10 µM), suggesting the target compound may have similar efficacy .

Activité Biologique

N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The unique structural features of this compound, particularly the triazole ring and the butylthio group, contribute to its potential therapeutic effects.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Introduction of Butylthio and Phenyl Groups : These groups are added via substitution reactions.

- Coupling with Benzoyl Chloride : The final step involves coupling the triazole derivative with benzoyl chloride to form the benzamide moiety.

Reaction conditions often require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to optimize yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Antifungal Properties

Triazole derivatives are well-known for their antifungal activity. Similar compounds have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. This mechanism makes them valuable in treating fungal infections.

Anti-inflammatory Effects

Compounds with a triazole structure often exhibit anti-inflammatory properties. They may inhibit various inflammatory pathways and cytokine production, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Triazoles have been explored as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's interaction with tyrosine-protein kinase Lck has been noted, which plays a crucial role in T-cell signaling and may influence immune responses against tumors .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

- Study on Enzymatic Activity : A study demonstrated that triazole derivatives could effectively inhibit farnesyltransferase, an enzyme implicated in cancer progression. The most promising analogs showed potent enzymatic and cellular activities .

- Antimicrobial Screening : Another investigation screened various triazole compounds for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects, supporting their use as potential antimicrobial agents .

Comparative Analysis

The table below summarizes the biological activities of various triazole derivatives compared to this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide | Moderate antifungal | Different side chain affects activity |

| 4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide | Significant anti-inflammatory | Similar backbone but different substituents |

| 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole derivatives | Explored for anti-inflammatory | Variability due to phenolic substitutions |

Q & A

Q. What synthetic methodologies are recommended for preparing N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide?

Answer: The synthesis typically involves multistep reactions starting with the formation of the triazole core. For example:

Triazole ring formation : React ethyl 2-(substituted)acetate derivatives with thiosemicarbazide under reflux conditions to generate 1,2,4-triazole-3-thiol intermediates .

Substitution at the 5-position : Introduce the butylthio group via nucleophilic displacement using butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

Benzamide coupling : Attach the benzamide moiety via reductive amination or direct acylation using benzoyl chloride derivatives under anhydrous conditions .

Key validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm purity via melting point analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile intermediates.

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include the benzamide carbonyl (~167 ppm), triazole C-S resonance (~140 ppm), and butylthio protons (δ 0.8–2.8 ppm) .

- FTIR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and triazole (C=N at ~1550 cm⁻¹) functional groups .

- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₁H₂₃N₄OS₂; exact mass: 411.13 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use enzyme inhibition assays (e.g., tyrosinase inhibition ) with controls like kojic acid.

- Dose-response curves : Perform IC₅₀ determinations in triplicate to ensure reproducibility .

- Impurity profiling : Quantify byproducts (e.g., unreacted triazole intermediates) via LC-MS and correlate with bioactivity trends .

Q. How does the butylthio substituent influence the compound’s physicochemical and pharmacological properties?

Answer: The butylthio group:

- Enhances lipophilicity : LogP increases by ~1.5 units compared to methylthio analogs, improving membrane permeability (calculated via ChemAxon) .

- Modulates binding affinity : Molecular docking studies suggest hydrophobic interactions with enzyme active sites (e.g., tyrosinase) .

- Impacts metabolic stability : In vitro microsomal assays show slower oxidation compared to shorter-chain thioethers (t₁/₂ > 120 min) .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution and reactive sites (e.g., sulfur atom nucleophilicity) .

- Molecular dynamics (MD) : Simulate interactions in biological membranes (e.g., POPC bilayers) to predict diffusion rates .

- Degradation prediction : Use software like SPARC to model hydrolysis pathways under varying pH conditions .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Answer:

- Single-crystal X-ray diffraction : Assign absolute configuration and confirm intramolecular H-bonding (e.g., N–H⋯N interactions stabilizing the triazole ring) .

- Packing analysis : Identify π-π stacking between benzamide and phenyl groups (distance ~3.8 Å), influencing solubility .

- Validation : Compare experimental data (e.g., C–S bond length: ~1.7 Å) with DFT-optimized structures .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S during thioether formation) .

- Waste disposal : Segregate sulfur-containing waste and treat with oxidizing agents (e.g., NaOCl) before disposal .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (LD₅₀ > 2000 mg/kg in rats) .

Q. How can researchers optimize reaction yields for scale-up?

Answer:

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h with 15% higher yield (e.g., 80% vs. 65% conventional heating) .

- Catalyst screening : Test Pd/C or Ni nanoparticles for reductive amination steps to minimize side products .

- Solvent selection : Use DMF for polar intermediates or switch to acetonitrile for better solubility of sulfur-containing species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.